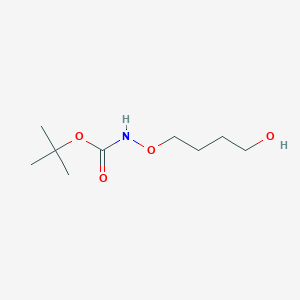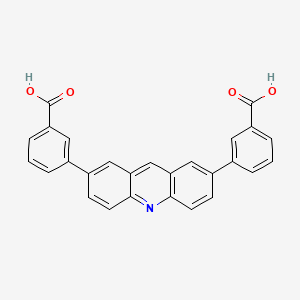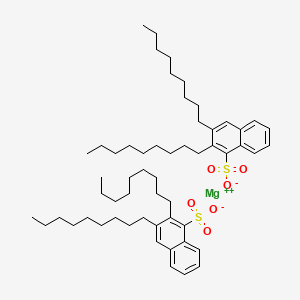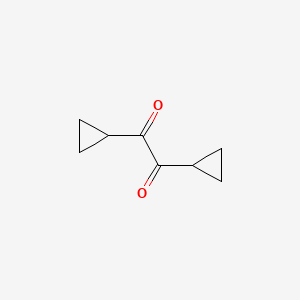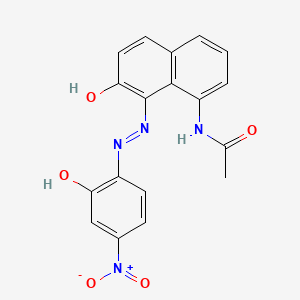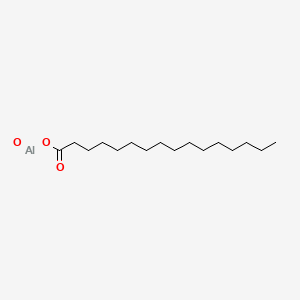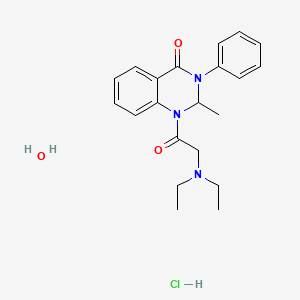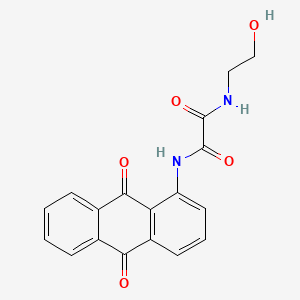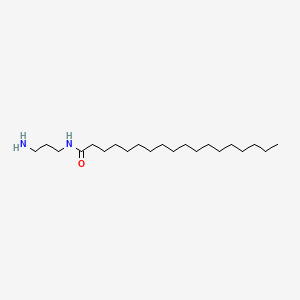
Octadecanamide, N-(3-aminopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)stearamide is a chemical compound with the molecular formula C21H44N2O. It is an amide derivative of stearic acid, where the stearic acid is linked to a 3-aminopropyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Aminopropyl)stearamide can be synthesized through the reaction of stearic acid with 3-aminopropylamine. The reaction typically involves the activation of stearic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate then reacts with 3-aminopropylamine to yield N-(3-Aminopropyl)stearamide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods
In industrial settings, the production of N-(3-Aminopropyl)stearamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)stearamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-Aminopropyl)stearamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of biomaterials and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a lubricant additive.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)stearamide is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and stabilization of emulsions. The amine group can interact with various molecular targets, including proteins and cell membranes, facilitating its use in biological applications.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)stearamide: Similar structure but with a 2-aminoethyl group instead of a 3-aminopropyl group.
N-(3-Aminopropyl)palmitamide: Similar structure but derived from palmitic acid instead of stearic acid.
N-(3-Aminopropyl)oleamide: Similar structure but derived from oleic acid instead of stearic acid.
Uniqueness
N-(3-Aminopropyl)stearamide is unique due to its specific combination of a long-chain fatty acid (stearic acid) and a 3-aminopropyl group. This combination imparts distinct surfactant properties, making it particularly effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds in aqueous solutions.
Properties
CAS No. |
35567-30-7 |
|---|---|
Molecular Formula |
C21H44N2O |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
N-(3-aminopropyl)octadecanamide |
InChI |
InChI=1S/C21H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22/h2-20,22H2,1H3,(H,23,24) |
InChI Key |
YTJWICLLALFBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
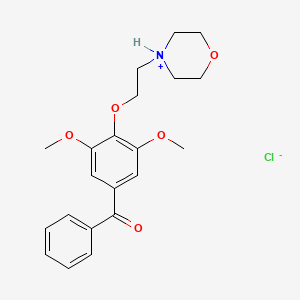

![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)


